molecular formula C14H17NO5 B3009424 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid CAS No. 1934251-75-8

1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B3009424
CAS No.: 1934251-75-8
M. Wt: 279.292
InChI Key: FHOUWOVYDRADDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid is an organic compound with the molecular formula C14H17NO5. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a benzyloxycarbonyl group, a hydroxy group, and a carboxylic acid group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid typically involves multi-step organic reactions One common method starts with the protection of the amine group of pyrrolidine using a benzyloxycarbonyl (Cbz) groupThe reaction conditions often involve the use of protecting groups, selective oxidation, and hydrolysis steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or a substrate for enzymatic reactions. The benzyloxycarbonyl group can protect the amine group during peptide synthesis, preventing unwanted side reactions. The hydroxy and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group on the pyrrolidine ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance .

Properties

IUPAC Name

4-hydroxy-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-14(12(17)18)7-11(16)8-15(14)13(19)20-9-10-5-3-2-4-6-10/h2-6,11,16H,7-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOUWOVYDRADDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.